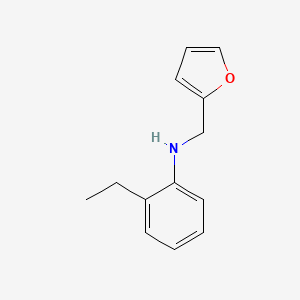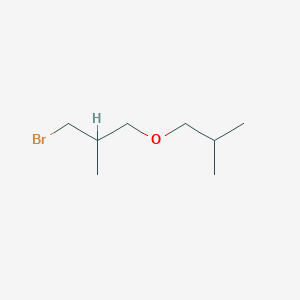
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is an organic compound characterized by the presence of an alkyne group and a tertiary amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(2,2-dimethylpropyl)amine typically involves the reaction of but-3-yn-2-ol with 2,2-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alcohol, followed by nucleophilic substitution to form the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typical reagents.
Major Products
The major products formed from these reactions include various substituted amines, alkenes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (But-3-yn-2-yl)(2,2-dimethylpropyl)amine serves as a building block for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be exploited to interact with biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (But-3-yn-2-yl)(2,2-dimethylpropyl)amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages that are useful in drug design and bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(But-3-yn-1-yl)(2,2-dimethylpropyl)amine: Similar structure but with the alkyne group at a different position.
(But-3-yn-2-yl)(2,2-dimethylpropyl)ethylamine: Contains an additional ethyl group on the amine nitrogen.
2-Methylbut-3-yn-2-yl carbamate: A carbamate derivative with similar alkyne functionality.
Uniqueness
(But-3-yn-2-yl)(2,2-dimethylpropyl)amine is unique due to its specific positioning of the alkyne and amine groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications in synthesis and potential biological activity.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-but-3-yn-2-yl-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H17N/c1-6-8(2)10-7-9(3,4)5/h1,8,10H,7H2,2-5H3 |
Clé InChI |
GCJIJEIRTZCYLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)NCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


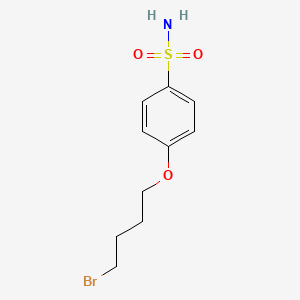
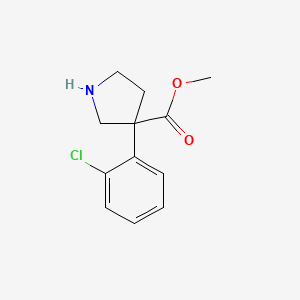
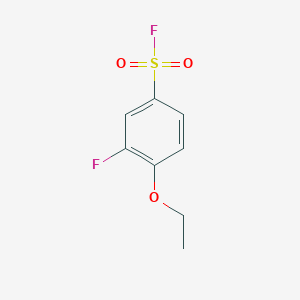
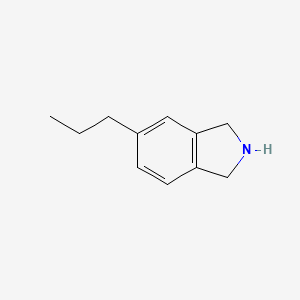
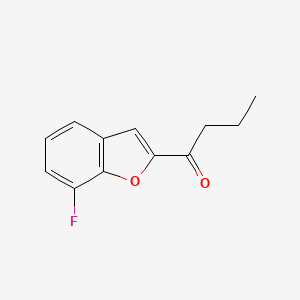
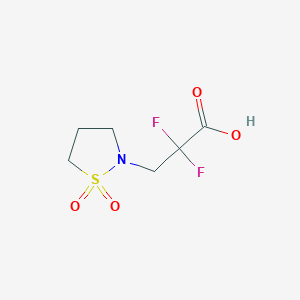
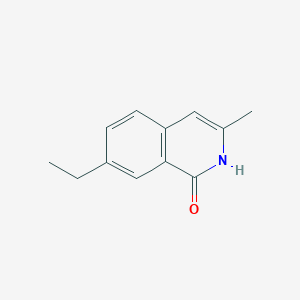
![4,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13196886.png)

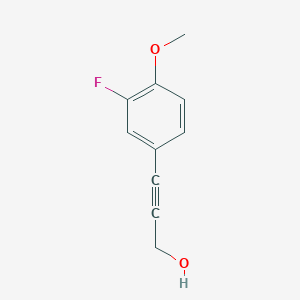
![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)
